N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide
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Overview
Description
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound that features a thiazole ring, a furan ring, and a fluorobenzyl group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide typically involves multiple steps. One common method is the Hantzsch thiazole synthesis, which involves the reaction of a substituted thiourea with α-halo ketones in the presence of a solvent like ethanol . The reaction conditions often require refluxing the mixture to facilitate the formation of the thiazole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include using continuous flow reactors to maintain consistent reaction conditions and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the thiazole and furan rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups at specific positions on the rings.
Scientific Research Applications
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound can be studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide involves its interaction with molecular targets such as enzymes and receptors. The thiazole and furan rings can participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The fluorobenzyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also features a thiazole ring and a fluorophenyl group, but with different substituents.
Imidazole-containing compounds: These compounds share a similar heterocyclic structure and exhibit a wide range of biological activities.
Uniqueness
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both thiazole and furan rings, along with the fluorobenzyl group, makes it a versatile compound for various applications.
Biological Activity
N-(4-(3-((4-fluorobenzyl)amino)-3-oxopropyl)thiazol-2-yl)furan-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structure incorporates a thiazole ring, a furan ring, and various functional groups that contribute to its biological activity. This article delves into the compound's biological effects, mechanisms of action, and research findings.
Structural Overview
The molecular formula of this compound is C18H16FN3O3S, with a molecular weight of 373.4 g/mol. The presence of fluorine in the 4-fluorobenzyl group enhances its pharmacological properties, potentially increasing binding affinity to biological targets .
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The thiazole and furan rings facilitate hydrogen bonding and π-π interactions, which are crucial for modulating the activity of target proteins. The fluorobenzyl group is believed to enhance the compound’s binding affinity, contributing to its efficacy against various biological pathways.
Anticancer Properties
Numerous studies have highlighted the anticancer potential of this compound:
- Cell Proliferation Inhibition : The compound has been shown to inhibit cell proliferation in various cancer cell lines, including breast, colon, and lung cancer cells. In vitro assays indicate a significant reduction in viability at specific concentrations .
- Apoptosis Induction : Research indicates that this compound can induce apoptosis in cancer cells by modulating pro-apoptotic and anti-apoptotic gene expressions. This dual mechanism enhances its potential as an anticancer agent .
Antimicrobial Activity
The compound also exhibits antimicrobial properties by inhibiting bacterial lipid biosynthesis. This mechanism suggests its potential application in treating bacterial infections .
Case Studies
Several case studies have been conducted to evaluate the biological effects of this compound:
- Study on Cancer Cell Lines : A study evaluated the antiproliferative effects against MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cell lines. Results showed IC50 values indicating effective inhibition of cell growth, suggesting its potential as a therapeutic agent .
- Mechanistic Studies : Detailed mechanistic studies revealed that this compound affects multiple signaling pathways, including those related to apoptosis and cell cycle regulation .
Property | Value |
---|---|
Molecular Formula | C18H16FN3O3S |
Molecular Weight | 373.4 g/mol |
Anticancer Activity | Significant inhibition in various cell lines |
Antimicrobial Activity | Effective against certain bacterial strains |
Properties
IUPAC Name |
N-[4-[3-[(4-fluorophenyl)methylamino]-3-oxopropyl]-1,3-thiazol-2-yl]furan-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O3S/c19-13-5-3-12(4-6-13)10-20-16(23)8-7-14-11-26-18(21-14)22-17(24)15-2-1-9-25-15/h1-6,9,11H,7-8,10H2,(H,20,23)(H,21,22,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAKWHCZUYBJVPG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NC2=NC(=CS2)CCC(=O)NCC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.